Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of a carbamate group, a phenyl ester, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ester structure. The introduction of the dimethylcarbamic acid group and the pyrrolidine ring are key steps in the synthesis. Common reagents used in these reactions include dimethylamine, tert-butyl alcohol, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ester group can be oxidized to form corresponding phenolic compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester
- Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester, dihydrochloride
Uniqueness
This compound is unique due to the presence of the monohydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
118116-13-5 |
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Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[4-tert-butyl-3-(3-pyrrolidin-1-ylpropoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-20(2,3)17-10-9-16(25-19(23)21(4)5)15-18(17)24-14-8-13-22-11-6-7-12-22;/h9-10,15H,6-8,11-14H2,1-5H3;1H |
InChI Key |
UAEPEVZWACFYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCCN2CCCC2.Cl |
Origin of Product |
United States |
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